molecular formula C15H11N3O B11865830 3-Phenylquinoxaline-6-carboxamide CAS No. 403620-43-9

3-Phenylquinoxaline-6-carboxamide

Katalognummer: B11865830
CAS-Nummer: 403620-43-9
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: ZQZMGYNFRKRYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylquinoxaline-6-carboxamide is a quinoxaline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The quinoxaline core is a privileged structure in the design of novel bioactive compounds, and derivatives like this carboxamide are frequently investigated for their diverse biological potential. Research indicates that structurally similar diphenylquinoxaline carboxamide derivatives exhibit promising pharmacological properties. These compounds have been identified as potent cytotoxic agents in vitro, showing activity against various cancer cell lines, including MDA-MB-231, MCF-7, and HeLa. The mechanism of action for these analogues is associated with the induction of apoptosis, or programmed cell death, in malignant cells . Furthermore, other closely related quinoxaline-carbohydrazide hybrids have demonstrated substantial inhibitory activity against the α-glucosidase enzyme, suggesting potential for application in metabolic disorder research . The compound serves as a versatile intermediate for further chemical functionalization. Researchers utilize this core structure to develop new derivatives for high-throughput screening, structure-activity relationship (SAR) studies, and investigating mechanisms of action against various biological targets. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

403620-43-9

Molekularformel

C15H11N3O

Molekulargewicht

249.27 g/mol

IUPAC-Name

3-phenylquinoxaline-6-carboxamide

InChI

InChI=1S/C15H11N3O/c16-15(19)11-6-7-12-13(8-11)18-14(9-17-12)10-4-2-1-3-5-10/h1-9H,(H2,16,19)

InChI-Schlüssel

ZQZMGYNFRKRYRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Functionalization of Carboxylic Acid to Carboxamide

Conversion of the carboxylic acid to the carboxamide is achieved through a two-step process:

  • Esterification : Treating 2,3-diphenylquinoxaline-6-carboxylic acid with ethanol in the presence of sulfuric acid produces the ethyl ester.

  • Amidation : Hydrazine-mediated cleavage of the ester yields 2,3-diphenylquinoxaline-6-carbohydrazide , which can be further reacted with aldehydes to form hydrazone derivatives. For direct amidation, alternative pathways involve activating the acid as an acid chloride (using thionyl chloride) followed by reaction with ammonia or amines.

Challenges

  • Hydrazide formation predominates in the presence of hydrazine, necessitating precise stoichiometry to favor carboxamide synthesis.

  • Boc-protected intermediates, as described in patent literature, mitigate side reactions during functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is employed to introduce aryl groups post-carboxamide formation. For example, 2-chloro-N-(3-(1H-imidazol-1-yl)propyl)-3-phenylquinoxaline-6-carboxamide undergoes coupling with [4-(aminomethyl)phenyl]boronic acid in the presence of Pd(dppf)Cl₂ and cesium carbonate (Cs₂CO₃) to afford advanced derivatives.

Optimized Conditions

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Cs₂CO₃

  • Solvent: DME/water (10:1)

  • Temperature: 100°C (microwave irradiation)

  • Yield: 65% after purification.

Detailed Analysis of Preparation Methods

Method 1: Condensation Followed by Amidation

This route prioritizes modularity, enabling late-stage diversification. The carboxylic acid intermediate (from benzil and 3,4-diaminobenzoic acid) is esterified and amidated in sequence. While hydrazide derivatives are readily accessible, carboxamide synthesis requires stringent control of ammonia equivalents to avoid over-alkylation.

Advantages

  • Scalable with commercially available starting materials.

  • High functional group tolerance.

Limitations

  • Low yields in direct amidation due to competing side reactions.

Method 2: Suzuki Coupling with Pre-formed Carboxamide

Introducing the carboxamide early in the synthesis allows for efficient coupling with boronic acids. The patent-derived method exemplifies this approach, where a chloro-quinoxaline carboxamide precursor undergoes Suzuki coupling to install aryl groups.

Critical Parameters

  • Boronic acid pre-functionalization (e.g., Boc protection) enhances stability.

  • Microwave irradiation reduces reaction times from hours to minutes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may hinder catalyst activity in cross-couplings. Mixed solvent systems (DME/water) balance substrate solubility and catalytic efficiency. Elevated temperatures (80–100°C) are essential for Suzuki couplings but risk decomposition of heat-labile intermediates.

Catalytic Systems

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling electron-deficient quinoxalines, likely due to enhanced oxidative addition kinetics. Ligand design (e.g., bidentate ligands) further stabilizes the palladium center, reducing catalyst loading.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Functional Group Tolerance
Condensation-AmidationModerateLowHigh
Suzuki CouplingHighHighModerate

The Suzuki route offers superior yields but requires specialized catalysts and anhydrous conditions. Conversely, the condensation-amidation sequence is operationally simpler but less efficient.

Applications and Derivatives

3-Phenylquinoxaline-6-carboxamide serves as a precursor to NAMPT inhibitors, with modifications at the carboxamide nitrogen enhancing pharmacokinetic profiles. Derivatives bearing imidazole or azetidine substituents exhibit nanomolar potency against hematologic malignancies .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Phenylchinoxalin-6-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

    Substitution: Halogenierung mit N-Bromsuccinimid (NBS) oder Nitrierung mit Salpetersäure und Schwefelsäure.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Chinoxaline, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Phenylchinoxalin-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen antimikrobiellen oder krebshemmenden Wirkungen führt. Die genauen molekularen Pfade können je nach spezifischer Anwendung und Zielorganismus variieren.

Wirkmechanismus

The mechanism of action of 3-Phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target organism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-phenylquinoxaline-6-carboxamide and analogous quinoxaline derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Features Reference
3-Phenylquinoxaline-6-carboxamide Phenyl (3), Carboxamide (6) C₁₅H₁₁N₃O Aromatic π-π interactions, hydrogen bonding
3-Chloro-N,N-diethylquinoxaline-2-carboxamide Chloro (3), Diethylcarboxamide (2) C₁₃H₁₄ClN₃O Electron-withdrawing Cl, lipophilic ethyl groups
3-[(4-Ethoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (R58) Trifluoromethyl (6), Ethoxybenzylamino (3) C₁₉H₁₆F₃N₃O₃ Electron-withdrawing CF₃, polar carboxylic acid, ethoxybenzyl group
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate Chloro (3), Trifluoromethyl (6), Ethyl ester (2) C₁₂H₈ClF₃N₂O₂ Hydrolyzable ester, strong electron-withdrawing groups (Cl, CF₃)
N-Methylquinoxaline-6-carboxamide Methyl (N), Carboxamide (6) C₁₀H₉N₃O Reduced steric bulk compared to phenyl

Biologische Aktivität

3-Phenylquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including 3-phenylquinoxaline-6-carboxamide, have been extensively studied for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, antitumor, anti-inflammatory, and antiviral effects. The structural modifications on the quinoxaline core significantly influence their biological efficacy and selectivity.

Antitumor Activity

Research indicates that quinoxaline derivatives can exhibit potent antitumor properties. For example, a study highlighted that certain quinoxaline sulfonamide derivatives showed IC50 values as low as 0.5 µg/mL against liver carcinoma cell lines, indicating strong antitumor activity . The presence of specific functional groups, such as carboxylic acid, enhances this activity by promoting interactions with cellular targets involved in tumor growth.

CompoundIC50 (µg/mL)Target
3-Phenylquinoxaline-6-carboxamideTBDLiver carcinoma
Other derivatives0.5 - 4.75Various tumors

Antimicrobial Activity

The antimicrobial efficacy of 3-phenylquinoxaline-6-carboxamide has also been documented. Studies show that modifications on the phenyl ring can lead to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that electron-donating groups on the phenyl ring improve antibacterial potency .

PathogenZone of Inhibition (mm)
Staphylococcus aureus19
Escherichia coli22

Anti-inflammatory Effects

Quinoxaline derivatives have demonstrated anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. For instance, inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH) have shown promising results in reducing inflammation in mouse models . This suggests a potential therapeutic role for 3-phenylquinoxaline-6-carboxamide in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely tied to their chemical structure. Modifications at various positions on the quinoxaline ring can enhance or diminish their pharmacological effects:

  • Electron-donating groups : Increase antibacterial and antitumor activity.
  • Functional groups : Carboxylic acid enhances antitumor activity.
  • Substituents on the phenyl ring : Influence binding affinity and selectivity towards biological targets.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of quinoxaline derivatives showed that compounds with a carboxylic acid group exhibited significantly higher cytotoxicity against cancer cell lines compared to those lacking this functional group .
  • Inflammation Model : In a colitis model, quinoxaline derivatives were effective in reducing disease severity and colon ulceration when administered at specific doses, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 3-Phenylquinoxaline-6-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions starting with quinoxaline core functionalization. Key steps include:

  • Chlorination/Trifluoromethylation: Use POCl₃ in DMF to introduce chloro or trifluoromethyl groups at specific positions, as demonstrated in quinoxaline derivatives like Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate .
  • Carboxamide Formation: React the intermediate with an appropriate amine or via coupling agents (e.g., EDC/HOBt) to install the carboxamide group.
  • Phenyl Group Incorporation: Suzuki-Miyaura coupling can attach the phenyl moiety using palladium catalysts .
    Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity validation requires HPLC (≥95%) and LC-MS .

Q. Which analytical techniques are critical for characterizing 3-Phenylquinoxaline-6-carboxamide?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Purity Assessment:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) .
    • Melting Point: Sharp melting points (e.g., 185–187°C) indicate crystallinity .

Q. How is the preliminary biological activity of 3-Phenylquinoxaline-6-carboxamide evaluated?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 3-Phenylquinoxaline-6-carboxamide’s bioactivity?

Methodological Answer:

  • Modification Sites:
    • Phenyl Ring Substituents: Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to enhance kinase binding .
    • Carboxamide Linkers: Replace with sulfonamide or urea groups to improve solubility .
  • Computational Modeling:
    • Docking Studies: Use AutoDock Vina to predict binding modes in kinase active sites (e.g., PDB: 1M17) .
    • QSAR Models: Corrogate substituent effects with IC₅₀ values using MLR or PLS regression .

Q. How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize assay conditions (e.g., cell passage number, serum concentration) .
    • Validate compound stability in assay buffers via LC-MS .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .
  • Mechanistic Studies: Use knockout cell lines or enzyme kinetics to confirm target specificity .

Q. What strategies improve the scalability of 3-Phenylquinoxaline-6-carboxamide synthesis?

Methodological Answer:

  • Catalyst Optimization: Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) for Suzuki coupling .
  • Flow Chemistry: Continuous flow reactors reduce reaction times and improve yields for chlorination steps .
  • Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How is the metabolic stability of 3-Phenylquinoxaline-6-carboxamide assessed for drug development?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
    • CYP Inhibition: Screen against CYP3A4/2D6 using luminescent substrates .
  • Pharmacokinetics: Administer orally/intravenously in rodent models and measure plasma half-life (t₁/₂) and bioavailability .

Key Notes

  • Safety: Handle POCl₃ and palladium catalysts in fume hoods with PPE (gloves, goggles) .
  • Data Integrity: Cross-validate NMR/HRMS data with PubChem entries (e.g., CID 194423-80-8) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.